Clominorex

Description

Structure

3D Structure

Properties

CAS No. |

3876-10-6 |

|---|---|

Molecular Formula |

C9H9ClN2O |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

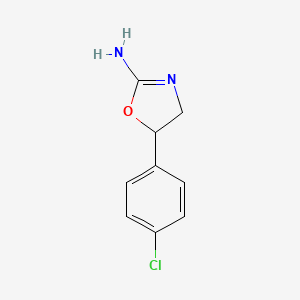

5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H9ClN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2,(H2,11,12) |

InChI Key |

HAHOPPGVHWVBRR-UHFFFAOYSA-N |

SMILES |

C1C(OC(=N1)N)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1C(OC(=N1)N)C2=CC=C(C=C2)Cl |

Other CAS No. |

3876-10-6 |

Origin of Product |

United States |

Foundational & Exploratory

The Unfulfilled Promise of a 1950s Anorectic: A Technical History of Clominorex

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for a Safer Stimulant

In the landscape of mid-20th century pharmaceutical research, the demand for effective appetite suppressants was rapidly growing. The burgeoning understanding of the central nervous system's role in regulating hunger spurred the development of a new class of synthetic stimulants. Clominorex, a centrally acting sympathomimetic, emerged from this era of intense discovery at McNeil Laboratories in the 1950s.[1][2] Structurally related to other anorectics like aminorex and pemoline, this compound represented an effort to create a potent appetite suppressant with a more favorable side-effect profile than the amphetamines that dominated the market at the time.[1][2] This technical guide delves into the discovery, development, and the likely reasons for the eventual discontinuation of this compound, offering a glimpse into the challenges and scientific rationale of early anorectic drug development.

The Genesis of this compound: A Novel 2-Amino-5-Aryloxazoline

This compound, chemically known as (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, belongs to the 2-amino-5-aryloxazoline class of compounds.[3] Its development was part of a broader exploration by McNeil Laboratories into the therapeutic potential of this chemical scaffold for central nervous system stimulation.[4]

Synthesis Pathway: A Probable Route

Experimental Protocol: A Generalized Synthesis of 2-Amino-5-aryloxazolines

The following protocol is a generalized representation based on the synthetic strategies described in patents from the era and would likely have been adapted for the synthesis of this compound.

-

Preparation of the Precursor: The synthesis would commence with the appropriate precursor, 2-amino-1-(4-chlorophenyl)ethanol.

-

Cyclization Reaction: The 2-amino-1-(4-chlorophenyl)ethanol would be reacted with cyanogen bromide in a suitable solvent, such as methanol. This reaction would likely be carried out in the presence of a weak base, like sodium acetate, to neutralize the hydrobromic acid formed during the reaction.

-

Workup and Isolation: Following the completion of the reaction, the mixture would be worked up to isolate the free base of this compound. This would typically involve removing the solvent, partitioning the residue between an organic solvent and an aqueous base, and then isolating the product from the organic layer.

-

Purification and Salt Formation: The crude this compound would then be purified, likely through recrystallization. For pharmaceutical use, the purified base would be converted to a pharmaceutically acceptable acid addition salt to improve its solubility and stability.

Figure 1. A probable synthetic pathway for this compound.

Pharmacological Profile: A Triple Monoamine Releasing Agent

This compound exerts its effects as a centrally acting sympathomimetic by functioning as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). This mechanism of action is shared with its structural analog, aminorex.[6] By promoting the release of these key neurotransmitters in the brain, this compound would have increased satiety and reduced appetite.

| Neurotransmitter | Action |

| Serotonin (5-HT) | Increased levels are associated with feelings of fullness and satiety. |

| Norepinephrine (NE) | Enhances alertness and reduces appetite. |

| Dopamine (DA) | Plays a role in the reward and motivation pathways related to food intake. |

Table 1. The role of monoamine neurotransmitters in appetite regulation.

Figure 2. The proposed mechanism of action for this compound.

The Unwritten Chapters: Preclinical and Clinical Development

A comprehensive search of publicly available scientific literature and regulatory archives reveals a significant gap in the development history of this compound. There is a notable absence of published preclinical and clinical data. This suggests that the development of this compound was likely terminated at an early, preclinical stage.

Several factors, common in the pharmaceutical industry during the 1950s and 1960s, could have contributed to this decision:

-

Efficacy: Preclinical studies in animal models may have shown insufficient anorectic activity compared to other compounds under investigation.

-

Toxicity: Early toxicology studies may have revealed safety concerns that precluded further development.

-

Side Effects: Undesirable central nervous system side effects, such as overstimulation or abuse potential, may have been observed.

-

Strategic Prioritization: McNeil Laboratories may have chosen to allocate resources to other more promising drug candidates.

The historical context of anorectic drug development is also crucial. The 1950s and 1960s saw the introduction of several amphetamine-like appetite suppressants.[7][8] However, this era was also marked by increasing scrutiny from regulatory bodies like the U.S. Food and Drug Administration (FDA) regarding the safety and efficacy of these drugs.[9] This evolving regulatory landscape likely led to a higher bar for the approval of new stimulants and the discontinuation of many development programs.

Structure-Activity Relationship (SAR): The Significance of the 4-Chlorophenyl Group

The 2-amino-5-aryloxazoline scaffold was a key area of investigation for McNeil Laboratories.[4] The SAR of this class of compounds indicates that the nature of the substituent on the 5-aryl ring plays a critical role in determining the compound's pharmacological activity.

The presence of a 4-chlorophenyl group in this compound is significant. Halogenation of the phenyl ring in sympathomimetic amines was a common strategy employed by medicinal chemists to modulate activity and metabolic stability. The chlorine atom, being an electron-withdrawing group, would have influenced the electronic properties of the molecule, potentially affecting its interaction with monoamine transporters and its metabolic profile. The specific impact of the 4-chloro substitution on the potency and selectivity of this compound as a monoamine releasing agent, however, remains undocumented in the public domain.

Conclusion: A Molecule of its Time

The story of this compound is emblematic of the pharmaceutical discovery process, where many compounds are synthesized and evaluated for every one that ultimately reaches the market. Developed during a period of intense innovation and evolving regulatory standards in the field of anorectic drugs, this compound's journey from a promising chemical entity to a discontinued project highlights the rigorous and often opaque nature of early drug development. While the specific reasons for its discontinuation remain within the archives of McNeil Laboratories, the available information provides a valuable case study for researchers and professionals in the field of drug discovery, illustrating the complex interplay of chemical synthesis, pharmacological activity, and the broader scientific and regulatory context that shapes the lifecycle of a potential therapeutic agent.

References

- Poos, G. I., & Meschino, J. A. (1965). U.S. Patent No. 3,278,382. Washington, DC: U.S.

-

Hers. (2024). A Complete History of Weight Loss Drugs Through 2024. [Link]

-

ACHI. (2024). Weight-Loss Drugs: A Historical Review, Part 1. [Link]

-

Bray, G. A., & Ryan, D. H. (2012). Anti-obesity drugs: past, present and future. Disease models & mechanisms, 5(5), 559–561. [Link]

-

D&PS. (2015). History of anti-obesity drugs II. [Link]

-

McNeil Consumer Healthcare. (n.d.). In Wikipedia. Retrieved December 10, 2023, from [Link]

-

ACHI. (2024). Weight-Loss Drugs: A Historical Review, Part 2. [Link]

-

Robert L. McNeil Jr. (n.d.). In Wikipedia. Retrieved December 10, 2023, from [Link]

- Poos, G. I., & Meschino, J. A. (1964). U.S. Patent No. 3,161,650. Washington, DC: U.S.

-

This compound. (n.d.). In Wikipedia. Retrieved December 10, 2023, from [Link]

-

Colman, E. (2005). Anorectics on trial: a half century of federal regulation of prescription appetite suppressants. Annals of internal medicine, 143(5), 380–385. [Link]

-

The Checkered History of Weight Loss Medication in the United States. (n.d.). [Link]

-

The Barra Foundation. (n.d.). History. [Link]

-

Aminorex. (n.d.). In Wikipedia. Retrieved December 10, 2023, from [Link]

-

Greenway, F. L. (2022). An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs. In Endotext. MDText.com, Inc. [Link]

-

This compound. (n.d.). In EveryoneWiki. Retrieved December 10, 2023, from [Link]

-

Nancy West Communications. (n.d.). History of TYLENOL. [Link]

-

List of aminorex analogues. (n.d.). In Wikipedia. Retrieved December 10, 2023, from [Link]

- Poos, G. I., & Meschino, J. A. (1963). U.S. Patent No. 3,115,494. Washington, DC: U.S.

-

Maugh, T. H. (2010, May 31). Robert L. McNeil Jr. dies at 94; chemist who promoted Tylenol. Los Angeles Times. [Link]

- Laboratoires S.E.R.G. (1984).

- American Home Products Corporation. (1982).

-

Justia Patents. (n.d.). Patents Assigned to McNeil Laboratories, Inc. [Link]

-

Substituted amphetamine. (n.d.). In Wikipedia. Retrieved December 10, 2023, from [Link]

-

Samanin, R., & Garattini, S. (1993). Neurochemical mechanism of action of anorectic drugs. Pharmacology & toxicology, 73(2), 63–68. [Link]

-

Wierenga, C. E., et al. (2014). Behavioral and Neurodevelopmental Precursors to Binge-Type Eating Disorders: Support for the Role of Negative Valence Systems. Physiology & behavior, 133, 223-231. [Link]

-

Ortho-Mcneil Pharmaceutical, Incorporated, Plaintiff-appellant, v. Caraco Pharmaceutical Laboratories, Limited, Defendant-appellee, 476 F.3d 1321 (Fed. Cir. 2007). [Link]

-

Wójcik, M., et al. (2021). Backstage of Eating Disorder—About the Biological Mechanisms behind the Symptoms of Anorexia Nervosa. International journal of molecular sciences, 22(11), 5741. [Link]

-

Stimulant. (n.d.). In Wikipedia. Retrieved December 10, 2023, from [Link]

-

Justia Patents. (n.d.). Patents Assigned to McNeil. [Link]

-

Kankanala, K. C., & Amid, A. (2011). Strategies for strengthening patent protection of pharmaceutical inventions in light of federal court decisions. Journal of intellectual property rights, 16(5), 415–424. [Link]

Sources

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound|CAS 3876-10-6|For Research Use [benchchem.com]

- 4. US3278382A - 2-amino-5-aryloxazoline compositions and methods of using same - Google Patents [patents.google.com]

- 5. US3161650A - 2-amino-5-aryloxazoline products - Google Patents [patents.google.com]

- 6. Aminorex - Wikipedia [en.wikipedia.org]

- 7. Anti-obesity drugs: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. #2-1. History of anti-obesity drugs II | D&PS [idnps.com]

- 9. acpjournals.org [acpjournals.org]

early pharmacological studies of Clominorex

An In-depth Technical Guide to the Early Pharmacological Studies of Clominorex

Executive Summary

This guide provides a comprehensive technical overview of the foundational pharmacological evaluation of this compound, a centrally acting sympathomimetic agent developed by McNeil Laboratories in the 1950s as an appetite suppressant.[1][2] As a structural analogue of Aminorex, this compound emerged during an era focused on leveraging catecholaminergic pathways to modulate hunger and satiety.[3][4] This document reconstructs the logical and methodological progression of early-phase studies, from chemical synthesis and initial screening to pharmacodynamic and mechanistic elucidation. It is intended for researchers and drug development professionals, offering field-proven insights into the experimental choices and protocols that characterized the investigation of sympathomimetic amines in the mid-20th century.

Introduction: The Scientific Landscape of Anorectics in the Mid-20th Century

The post-war era saw a rising clinical interest in obesity and a corresponding drive to develop pharmacological interventions. The primary strategy centered on sympathomimetic amines, compounds that mimic the effects of endogenous catecholamines like norepinephrine and dopamine. Drugs such as amphetamine and phentermine were widely explored for their potent anorectic effects.[5] The prevailing hypothesis was that by increasing the synaptic concentration of these neurotransmitters in key brain regions controlling appetite, a state of satiety could be induced, thereby reducing food intake. Early research, therefore, was not just a search for efficacy but a nuanced effort to balance appetite suppression with the inherent central nervous system (CNS) stimulant and cardiovascular side effects that define this drug class.[5][6] The development of this compound fits directly into this paradigm, representing an attempt to refine the 2-amino-5-aryloxazoline scaffold, previously explored with Aminorex, to optimize the therapeutic index.

Chemical Profile and Synthesis

Core Structure and Rationale

This compound, chemically (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a member of the 2-amino-5-aryloxazoline class.[2][3] Its structure is critical to its function. The oxazoline ring system and the amine group at the 2-position are foundational, while the substituted aryl group at the 5-position is a key determinant of pharmacological activity.[3] The inclusion of a 4-chlorophenyl group was a common medicinal chemistry strategy of the time, often employed to modulate metabolic stability and lipophilicity, potentially enhancing blood-brain barrier penetration and prolonging the drug's duration of action.

Caption: Chemical Structure of this compound.

Generalized Synthetic Protocol

While the precise proprietary synthesis by McNeil Laboratories is not publicly detailed, the synthesis of 2-amino-5-aryl-2-oxazolines typically follows a well-established chemical pathway. The following protocol is a representative example based on standard organic chemistry principles for this class of compounds.[7][8]

Experimental Protocol: Synthesis of a 5-Aryl-2-aminooxazoline Derivative

-

Step 1: Epoxide Formation. A substituted styrene (e.g., 4-chlorostyrene) is reacted with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), in a suitable solvent like dichloromethane (DCM) to form the corresponding epoxide (e.g., 2-(4-chlorophenyl)oxirane). The reaction is typically run at a controlled temperature (0°C to room temperature) and monitored by thin-layer chromatography (TLC).

-

Step 2: Ring Opening. The resulting epoxide is then reacted with an amino-containing nucleophile, such as cyanamide (H₂NCN), in the presence of a Lewis acid catalyst. This step opens the epoxide ring and introduces the precursor to the 2-amino group.

-

Step 3: Cyclization. The intermediate from Step 2 undergoes an intramolecular cyclization reaction, often promoted by a change in pH or heating, to form the 4,5-dihydro-1,3-oxazole (oxazoline) ring.

-

Step 4: Purification. The final crude product, this compound, is purified using standard laboratory techniques. This typically involves extraction to remove water-soluble impurities, followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography to yield the pure compound.

-

Step 5: Characterization. The identity and purity of the final compound are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Core Pharmacodynamic Investigations

The primary goal of early pharmacodynamic screening was to confirm the intended anorectic activity and characterize the unavoidable secondary effects, namely CNS stimulation and cardiovascular impact.

Primary Anorectic Effects: Rodent Feeding Studies

Causality: The foundational experiment for any putative anorectic is the demonstration of reduced food consumption in animal models. These studies were designed to quantify the dose-dependent efficacy of the compound in suppressing appetite.

Experimental Protocol: Food Intake Suppression in Fasted Rats

-

Acclimation: Male Wistar rats are individually housed and acclimated to a regular 12-hour light/dark cycle and standard laboratory chow and water for at least one week.

-

Habituation: Animals are habituated to the experimental conditions, including handling and gavage administration (using a vehicle like saline or 0.5% carboxymethylcellulose).

-

Fasting: Prior to the study, animals are fasted for 18-24 hours with free access to water to ensure a robust feeding response.

-

Dosing: On the test day, animals are weighed and randomly assigned to treatment groups (e.g., Vehicle control, this compound 5 mg/kg, 10 mg/kg, 20 mg/kg p.o.). The drug or vehicle is administered via oral gavage.

-

Data Collection: Thirty minutes post-administration, a pre-weighed amount of standard chow is introduced into the cage. Food intake is then measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and correcting for any spillage.

-

Analysis: The cumulative food intake for each group is calculated and compared to the vehicle control group using statistical methods like ANOVA followed by post-hoc tests.

Table 1: Representative Data for Anorectic Efficacy

| Treatment Group (p.o.) | Cumulative Food Intake (grams) at 4 hours (Mean ± SEM) | % Reduction vs. Vehicle |

| Vehicle Control | 10.5 ± 0.8 | - |

| This compound (5 mg/kg) | 7.1 ± 0.6 | 32.4% |

| This compound (10 mg/kg) | 4.2 ± 0.5 | 60.0% |

| This compound (20 mg/kg) | 2.5 ± 0.4 | 76.2% |

Central Nervous System (CNS) Stimulant Properties

Causality: A critical challenge with sympathomimetic amines is separating the desired anorectic effect from generalized CNS stimulation, which can be a limiting side effect.[6] Locomotor activity studies were essential to quantify this property and establish a therapeutic window.

Caption: Experimental workflow for assessing CNS stimulant activity.

Experimental Protocol: Open-Field Locomotor Activity

-

Apparatus: An open-field arena (e.g., 40x40 cm) equipped with a grid of infrared beams to automatically detect and record horizontal and vertical movements.

-

Habituation: Mice or rats are habituated to the testing room for at least 60 minutes before the experiment begins.

-

Dosing: Animals are administered this compound or vehicle as described in the feeding study protocol.

-

Testing: 30 minutes after dosing, each animal is placed in the center of the open-field arena. Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a set duration, typically 30-60 minutes.

-

Analysis: The total activity counts are compared across treatment groups to determine if this compound produces a dose-dependent increase in spontaneous motor activity.

Mechanistic Elucidation: The Sympathomimetic Pathway

Hypothesis: Based on its structural similarity to amphetamine and aminorex, the primary hypothesis for this compound's mechanism of action was the indirect stimulation of the sympathetic nervous system.[3][4] This was presumed to occur via the promotion of catecholamine (norepinephrine and dopamine) release from presynaptic nerve terminals.[9]

Caption: Proposed mechanism of this compound as a catecholamine releasing agent.

Experimental Approach: In Vivo Cardiovascular Antagonism

Direct measurement of neurotransmitter release was complex in the 1950s and 60s. Therefore, the mechanism was often inferred using classical pharmacological techniques. A common approach was to see if the physiological effects of the drug could be blocked by known receptor antagonists.

Experimental Protocol: Adrenergic Receptor Blockade

-

Animal Preparation: A rat or rabbit is anesthetized, and a catheter is inserted into the carotid artery to continuously monitor blood pressure and heart rate. A second catheter is placed in the jugular vein for intravenous drug administration.

-

Baseline Measurement: After a stabilization period, baseline cardiovascular parameters are recorded.

-

This compound Challenge: A dose of this compound known to produce a significant pressor (blood pressure-increasing) response is administered intravenously, and the peak change in blood pressure and heart rate is recorded.

-

Antagonist Administration: After the parameters return to baseline, an adrenergic receptor antagonist is administered. For example:

-

Phentolamine: An alpha-adrenergic antagonist.

-

Propranolol: A beta-adrenergic antagonist.

-

-

Second this compound Challenge: Following the antagonist, the same dose of this compound is administered again.

-

Interpretation: If this compound acts by releasing norepinephrine (which stimulates alpha and beta receptors), then pre-treatment with phentolamine and/or propranolol should significantly attenuate or block the pressor and tachycardic effects of the second this compound challenge. This result would provide strong indirect evidence for a catecholamine-releasing mechanism.

Early Toxicological and Pharmacokinetic Considerations

Pharmacokinetics: Detailed pharmacokinetic studies as conducted today (e.g., LC-MS/MS quantification of ADME) were not standard practice during the initial development of this compound.[10] However, based on its chemical class, a profile would have been inferred:

-

Absorption: As a lipophilic amine, good oral absorption from the gastrointestinal tract was expected.

-

Distribution: The compound was expected to readily cross the blood-brain barrier to exert its central effects.

-

Metabolism: Hepatic metabolism via pathways common for amines (e.g., N-dealkylation, hydroxylation) was the presumed route of clearance.

-

Elimination: The parent drug and its metabolites would be expected to be excreted renally.

Toxicological Profile: The primary safety concern for any sympathomimetic amine was cardiovascular toxicity.[5] Acute toxicity studies would have focused on determining the LD50 (lethal dose for 50% of animals) and observing for signs of overstimulation, such as tremors, hyperactivity, and convulsions. A major long-term concern, tragically realized with its analogue Aminorex, was the risk of inducing pulmonary hypertension, a rare but often fatal condition.[4] This risk, linked to the 2-amino-oxazoline class, ultimately limited the therapeutic potential of these compounds.

Conclusion

The were a product of their time, characterized by a logical progression from synthesis and in vivo screening to mechanistic inference. The experimental protocols focused on demonstrating the desired anorectic effect in animal models while carefully characterizing the expected CNS stimulant and cardiovascular liabilities. The investigation confirmed that this compound functioned as a potent, centrally-acting sympathomimetic agent, consistent with its proposed mechanism as a catecholamine releaser. While it showed efficacy as an appetite suppressant, its development was overshadowed by the inherent risks associated with its drug class, particularly the severe cardiovascular side effects that led to the withdrawal of similar compounds like Aminorex. These early studies remain a valuable case history in the evolution of anti-obesity drug discovery.

References

- Vertex AI Search. This compound.

-

Wikipedia. This compound. Retrieved from: [Link]

-

MDPI. Experience (Mostly Negative) with the Use of Sympathomimetic Agents for Weight Loss. Retrieved from: [Link]

-

ClinPGx. Clinical pharmacokinetics of clomipramine. Retrieved from: [Link]

-

Wikipedia. Aminorex. Retrieved from: [Link]

-

PubMed. Pharmacokinetics of a sustained-release dosage form of clomipramine. Retrieved from: [Link]

-

Drugs.com. Phentermine: Drug Uses, Dosage & Side Effects. Retrieved from: [Link]

-

Wikipedia. Stimulant. Retrieved from: [Link]

-

MDPI. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. Retrieved from: [Link]

-

MDPI. Pharmacological Studies in Eating Disorders: A Historical Review. Retrieved from: [Link]

-

PubMed Central. Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Retrieved from: [Link]

-

PubMed Central. Evolution of Clinical Research: A History Before and Beyond James Lind. Retrieved from: [Link]

-

NCBI. An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs. Retrieved from: [Link]

-

Semantic Scholar. Chemical and pharmacological evolution of some synthesized chalcones and hetrocyclic compounds. Retrieved from: [Link]

Sources

- 1. medbox.iiab.me [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound|CAS 3876-10-6|For Research Use [benchchem.com]

- 4. Aminorex - Wikipedia [en.wikipedia.org]

- 5. Experience (Mostly Negative) with the Use of Sympathomimetic Agents for Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulant - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Evolution of Clinical Research: A History Before and Beyond James Lind - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The 2-Amino-5-Aryloxazoline Scaffold

An In-Depth Technical Guide to the Structure-Activity Relationship of Clominorex and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound, a centrally acting sympathomimetic of the 2-amino-5-aryloxazoline class.[1][2][3] Developed in the 1950s by McNeil Laboratories as an appetite suppressant, this compound and its analogues serve as a compelling case study in psychostimulant design and monoaminergic pharmacology.[1][2] This document will dissect the core chemical scaffold, analyze the impact of structural modifications on pharmacological activity, and provide standardized protocols for the evaluation of novel analogues.

This compound, chemically known as (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is structurally related to other well-known compounds like aminorex and pemoline.[1][2] Its primary mechanism of action is as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), interfering with the normal function of monoamine transporters.[3][4][5] This activity profile is shared by many of its analogues and is responsible for their stimulant and anorectic effects.[4][5] The core 2-amino-5-aryloxazoline structure is the key to this pharmacological activity, and understanding how modifications to this scaffold alter its interaction with monoamine systems is fundamental to designing new chemical entities with tailored properties.

The core structure of this compound presents several key regions for chemical modification to probe the structure-activity relationship. These are primarily:

-

The Aryl Group at Position 5: The nature and position of substituents on this phenyl ring.

-

The Oxazoline Ring: The integrity and stereochemistry of this heterocyclic system.

-

The Amino Group at Position 2: Potential for substitution on the exocyclic amine.

The following diagram illustrates this core scaffold and highlights the key positions for modification.

Caption: Proposed mechanism of this compound at the monoaminergic synapse.

Methodologies for SAR Evaluation

A systematic approach is required to evaluate the SAR of novel this compound analogues. This involves chemical synthesis followed by a cascade of in vitro and in vivo pharmacological assays.

General Synthesis of 2-Amino-5-Aryl-2-Oxazolines

The synthesis of the core scaffold can be achieved through several routes. A common method involves the cyclization of a β-amino alcohol precursor with cyanogen bromide.

Protocol: Representative Synthesis

-

Precursor Synthesis: Synthesize the requisite 1-aryl-2-aminoethanol precursor. This can be achieved via methods such as the reduction of an α-aminoketone or the opening of a corresponding styrene oxide with ammonia.

-

Cyclization:

-

Dissolve the 1-aryl-2-aminoethanol precursor in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add one equivalent of cyanogen bromide (CNBr) dissolved in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-aryl-2-oxazoline.

-

Rationale: This protocol provides a direct and efficient route to the core oxazoline structure. The choice of the starting 1-aryl-2-aminoethanol allows for the introduction of various substituents on the phenyl ring, enabling a systematic exploration of the SAR at this position.

In Vitro Pharmacological Assays

Protocol: Monoamine Transporter Release Assay (via Synaptosomes)

This assay measures the ability of a compound to induce the release of radiolabeled monoamines from pre-loaded nerve terminals (synaptosomes).

-

Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus/cortex for NET and SERT) using standard differential centrifugation techniques.

-

Radioligand Loading: Incubate the synaptosomes with a low concentration of a radiolabeled monoamine (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to allow for uptake via the transporters.

-

Initiation of Release:

-

Aliquot the loaded synaptosomes into a 96-well plate.

-

Add increasing concentrations of the test compound (e.g., a this compound analogue) to the wells. Include a positive control (e.g., amphetamine) and a negative control (vehicle).

-

Incubate for a short period (e.g., 10-30 minutes) at 37 °C.

-

-

Termination and Measurement:

-

Terminate the release by rapid filtration over glass fiber filters, washing with ice-cold buffer to separate the synaptosomes from the released radioligand.

-

Measure the radioactivity remaining in the synaptosomes (trapped on the filter) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of radioligand released at each concentration of the test compound relative to the total releasable pool.

-

Plot the concentration-response curve and determine the EC₅₀ value using non-linear regression analysis.

-

Rationale: This assay provides a direct functional measure of a compound's ability to act as a monoamine releaser, which is the primary mechanism of action for this class of compounds. It allows for the determination of both potency (EC₅₀) and efficacy (maximal release) at each of the three key monoamine transporters.

The following flowchart outlines a typical screening cascade for novel analogues.

Caption: Experimental workflow for the evaluation of novel this compound analogues.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogues is a well-defined area of medicinal chemistry. The core 2-amino-5-aryloxazoline scaffold is essential for activity, with specific substitutions on the aryl ring and the oxazoline ring allowing for fine-tuning of potency and selectivity towards the dopamine, norepinephrine, and serotonin transporters. The para-position of the 5-aryl group and the 4-position of the oxazoline ring are particularly sensitive to modification, with methylation at the 4-position significantly enhancing dopaminergic activity.

Future research in this area could focus on:

-

Exploring a wider range of aryl substituents: Moving beyond simple halogen and alkyl groups to probe the effects of different electronic and steric properties.

-

Developing stereospecific syntheses: Allowing for the isolation and evaluation of individual enantiomers to identify more potent and potentially safer drug candidates.

-

Investigating N-alkylation: While less explored, modification of the 2-amino group could yield compounds with different pharmacokinetic or pharmacodynamic profiles.

By leveraging the established SAR data and employing the robust methodologies outlined in this guide, researchers can continue to explore this fascinating chemical space to develop novel modulators of monoaminergic systems for therapeutic applications.

References

- Vertex AI Search. This compound.

- Wikipedia. This compound.

- Benchchem. This compound | CAS 3876-10-6 | For Research Use.

- Wikipedia. Aminorex.

- Wikipedia. 4-Methylaminorex.

- Wikipedia. List of aminorex analogues.

- chemeurope.com. 4-Methyl-aminorex.

- MDPI.

- PubMed. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4....

- Wikipedia. MDMAR.

- PubMed. DARK Classics in Chemical Neuroscience: Aminorex Analogues.

- PubMed. Dopamine and norepinephrine transporter inhibition for long-term fear memory enhancement.

- PubMed.

- PubMed. Regulation of extracellular dopamine by the norepinephrine transporter.

- PubMed Central. Norepinephrine transporter antagonism prevents dopamine-dependent synaptic plasticity in the mouse dorsal hippocampus.

- PubMed. Dopamine reuptake by norepinephrine neurons: exception or rule?.

Sources

Preamble: Deconstructing the Action of a Sympathomimetic Amine

An In-Depth Technical Guide to the Fundamental Mechanism of Action of Clominorex

This guide provides a comprehensive technical exploration of the fundamental mechanism of action for this compound, a centrally acting sympathomimetic agent. Developed in the 1950s by McNeil Laboratories as an appetite suppressant, this compound belongs to the 2-amino-5-aryloxazoline class of compounds, sharing structural similarities with agents like aminorex and pemoline.[1][2][3] While its clinical use has been limited, its mechanism provides a valuable case study for researchers, scientists, and drug development professionals engaged in the study of monoaminergic signaling and the design of novel central nervous system (CNS) agents. Our approach will be to first establish the core mechanistic hypothesis and then systematically detail the essential experimental protocols required to validate and quantify its interactions with key molecular targets.

Core Mechanistic Hypothesis: A Monoamine Releasing Agent

This compound is categorized as a sympathomimetic, indicating that its primary effects stem from the activation of the sympathetic nervous system.[3] The central hypothesis is that this compound functions as an indirect agonist by modulating monoamine neurotransmitter systems. Specifically, it is proposed to be a monoamine releasing agent , a classification that distinguishes it from simple reuptake inhibitors.

A releasing agent not only blocks the reuptake of neurotransmitters from the synaptic cleft but actively facilitates their efflux from the presynaptic neuron into the synapse. This action is primarily mediated through interactions with two key types of transporters:

-

Plasma Membrane Monoamine Transporters (MATs): These proteins—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—are responsible for clearing neurotransmitters from the synaptic cleft back into the presynaptic neuron.[4][5] Releasing agents are substrates for these transporters, meaning they are transported into the neuron.

-

Vesicular Monoamine Transporter 2 (VMAT2): Located on synaptic vesicles, VMAT2 is responsible for packaging cytosolic monoamines into vesicles for storage and subsequent release via exocytosis.[6][7] By disrupting VMAT2 function, a releasing agent can increase the cytosolic concentration of neurotransmitters, creating a gradient that promotes their reverse transport out of the neuron via the MATs.[8][9]

The following diagram illustrates the key molecular players at a monoaminergic synapse that are central to the mechanism of this compound.

Caption: Experimental workflow for the neurotransmitter release assay.

Data Presentation: Hypothetical Functional Data for this compound

| Neurotransmitter | EC₅₀ (nM) | Eₘₐₓ (% of Amphetamine) |

| Dopamine Release | 250 | 85% |

| Norepinephrine Release | 90 | 95% |

| Serotonin Release | >1000 | 20% |

This hypothetical data corroborates the binding data, suggesting this compound is a potent releaser of norepinephrine and dopamine, with much weaker activity at serotonin systems.

Integrated Mechanism of Action: A Step-by-Step Model

By synthesizing the results from our binding and functional assays, we can construct a detailed model of this compound's action at the presynaptic terminal.

-

Entry into the Neuron: this compound, acting as a substrate, is transported from the synaptic cleft into the presynaptic neuron via DAT and, more potently, NET.

-

Disruption of Vesicular Storage: Once inside the neuron, this compound may interact with VMAT2, inhibiting the sequestration of cytosolic dopamine and norepinephrine into synaptic vesicles. This leads to a rapid increase in the concentration of free monoamines in the cytoplasm. [6]3. Reverse Transport (Efflux): The accumulation of cytosolic monoamines reverses the normal concentration gradient across the neuronal membrane. This, combined with the interaction of this compound itself with the transporters, induces a conformational change in DAT and NET, causing them to transport dopamine and norepinephrine out of the neuron and into the synaptic cleft.

-

Increased Synaptic Concentration: The net result is a significant, non-vesicular increase in the concentration of dopamine and norepinephrine in the synapse, leading to enhanced activation of postsynaptic receptors and the ultimate sympathomimetic and anorectic effects.

Caption: Logical flow of this compound's action at the presynaptic terminal.

Conclusion and Future Directions

The fundamental mechanism of action of this compound is that of a potent norepinephrine and dopamine releasing agent. Its activity is contingent upon its ability to serve as a substrate for plasma membrane monoamine transporters and subsequently disrupt the vesicular storage of monoamines, culminating in transporter-mediated efflux into the synapse. This profile explains its classification as a centrally acting sympathomimetic and its intended use as an anorectic.

For drug development professionals, understanding this detailed mechanism is critical. The relative potency at DAT versus NET can inform predictions of both efficacy and side-effect profiles (e.g., cardiovascular effects from NET activity vs. abuse liability from DAT activity). Future research should focus on in-vivo validation using techniques like microdialysis to confirm neurotransmitter release in specific brain regions and behavioral pharmacology studies to correlate these neurochemical actions with functional outcomes.

References

-

Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords . (n.d.). NIH. Retrieved from [Link]

-

Synaptosome isolation . (2017). Bio-protocol. Retrieved from [Link]

-

Striatal synaptosome preparation . (2025). Protocols.io. Retrieved from [Link]

-

Synaptosome Preparations: Which Procedure Should I Use? . (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Neurotransmitter Release Assay . (2017). Bio-protocol. Retrieved from [Link]

-

This compound . (n.d.). DrugBank. Retrieved from [Link]

-

This compound . (2025). Wikipedia. Retrieved from [Link]

-

Neurotransmitter Release Quantification . (n.d.). Bio-protocol. Retrieved from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters . (2020). PubMed Central. Retrieved from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters . (2020). Frontiers in Pharmacology. Retrieved from [Link]

-

Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter . (2014). ACS Publications. Retrieved from [Link]

-

Aminorex, fenfluramine, and chlorphentermine are serotonin transporter substrates. Implications for primary pulmonary hypertension . (1999). PubMed. Retrieved from [Link]

-

Clinical pharmacokinetics of clomipramine . (n.d.). ClinPGx. Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol . (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing . (2023). PubMed. Retrieved from [Link]

-

Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein's Effect on Neurotransmitter Release . (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET . (2011). PubMed Central. Retrieved from [Link]

-

Aminorex . (2025). Wikipedia. Retrieved from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters . (2020). ResearchGate. Retrieved from [Link]

-

By what mechanism do Vesicular Monoamine Transporter 2 (VMAT2) inhibitors act? . (2025). Avesthagen. Retrieved from [Link]

-

Radioligand Binding Assay . (n.d.). Creative Bioarray. Retrieved from [Link]

-

Norepinephrine transporter splice variants and their interaction with substrates and blockers . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmacokinetics of a sustained-release dosage form of clomipramine . (2000). PubMed. Retrieved from [Link]

-

Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET . (2011). PubMed. Retrieved from [Link]

-

Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse . (2010). PubMed Central. Retrieved from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions . (2016). Biophysics Reports. Retrieved from [Link]

-

Vesicular monoamine transporter 2 . (2025). Wikipedia. Retrieved from [Link]

-

Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET . (2025). ResearchGate. Retrieved from [Link]

-

Discovery and Development of Monoamine Transporter Ligands . (2018). PubMed Central. Retrieved from [Link]

-

Protective actions of the vesicular monoamine transporter 2 (VMAT2) in monoaminergic neurons . (2009). PubMed. Retrieved from [Link]

-

KCl stimulation increases norepinephrine transporter function in PC12 cells . (2006). PubMed. Retrieved from [Link]

-

Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry . (2009). PubMed Central. Retrieved from [Link]

-

Interactions of child maltreatment and serotonin transporter and monoamine oxidase A polymorphisms: depressive symptomatology among adolescents from low socioeconomic status backgrounds . (2008). PubMed. Retrieved from [Link]

-

Serotonin transporter genotype interacts with paroxetine plasma levels to influence depression treatment response in geriatric patients . (2007). PubMed. Retrieved from [Link]

-

Identification of a Single Amino Acid, Phenylalanine 586, That Is Responsible for High Affinity Interactions of Tricyclic Antidepressants With the Human Serotonin Transporter . (2000). PubMed. Retrieved from [Link]

-

Effects of serotonin transporter promoter polymorphisms on serotonin function . (2005). PubMed. Retrieved from [Link]

Sources

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound|CAS 3876-10-6|For Research Use [benchchem.com]

- 4. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 7. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Clominorex: A Serotonin-Norepinephrine-Dopamine Releasing Agent

Executive Summary

Clominorex, chemically identified as (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a potent, centrally acting sympathomimetic agent belonging to the 2-amino-oxazoline class of compounds. Originally developed by McNeil Laboratories in the 1950s as an anorectic, its clinical use was never realized, yet it remains a subject of significant interest in neuropharmacology.[1][2] This document provides an in-depth technical analysis of this compound, focusing on its robust profile as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). We will dissect its mechanism of action, present detailed methodologies for its pharmacological characterization, explore its chemical synthesis, and discuss its toxicological profile in the context of its parent compound, aminorex. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this prototypical triple-releasing agent.

Introduction: A Historical and Chemical Overview

This compound emerged from mid-20th-century research programs aimed at developing appetite suppressants. It is a structural analog of aminorex, a drug that was briefly marketed for weight loss in the 1960s but was notoriously withdrawn after being linked to a significant outbreak of pulmonary hypertension.[1][3] This historical context is critical for understanding the potential liabilities of the entire aminorex chemical class.

Chemically, this compound is a chiral molecule featuring a 4,5-dihydro-1,3-oxazole ring with an amine group at the 2-position and a 4-chlorophenyl moiety at the 5-position.[4] This substitution on the phenyl ring distinguishes it from the parent aminorex compound and modulates its pharmacological activity.

Chemical Identifiers:

-

IUPAC Name: (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine

-

CAS Number: 3876-10-6

-

Molecular Formula: C₉H₉ClN₂O

-

Molar Mass: 196.63 g/mol

The aminorex scaffold represents a class of compounds that share significant pharmacological similarities with amphetamines, primarily by interacting with and reversing the function of monoamine transporters.[5]

Mechanism of Action: A Prototypical Triple Releaser

The primary pharmacological action of this compound is the induction of monoamine release from presynaptic nerve terminals. Unlike reuptake inhibitors, which act as non-transported blockers of the transporter protein, releasing agents are substrates for the transporters. They are taken up into the neuron and disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and robust, non-vesicular efflux of dopamine, norepinephrine, and serotonin into the synapse.[6]

Interaction with Monoamine Transporters (DAT, NET, SERT)

This compound functions as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its potency as a releaser varies across these three critical regulators of monoaminergic neurotransmission. In vitro assays have quantified its half-maximal effective concentrations (EC₅₀) for inducing neurotransmitter release, revealing a distinct pharmacological signature.[4]

In Vitro Potency and Selectivity Profile

The efficacy of this compound as a releasing agent has been determined through in vitro experiments, likely using transfected cell lines or synaptosomes.[4] The available data showcases a high potency for norepinephrine and dopamine release, with a comparatively lower, yet significant, potency for serotonin release.

| Parameter | Norepinephrine (NE) Release | Dopamine (DA) Release | Serotonin (5-HT) Release | Data Source |

| EC₅₀ (nM) | 26.4 | 49.4 | 193 | [4] |

Table 1: In Vitro Monoamine Release Potency of this compound.

This profile indicates that this compound is a potent catecholamine releaser with a significant serotonergic component, classifying it as a non-selective SNDRA. The ratio of DAT/SERT activity is often used to predict the psychostimulant versus entactogenic properties of a compound. For comparison, amphetamine is a highly selective dopamine/norepinephrine releaser, while MDMA shows higher relative potency at the serotonin transporter.[7][8]

Signaling Pathway of a Monoamine Releasing Agent

The following diagram illustrates the canonical mechanism of a transporter substrate like this compound at a presynaptic monoamine terminal.

Chemical Synthesis

The classical and most cited synthesis of this compound and its analogs is a straightforward cyclization reaction.[4] This method provides a reliable route to the racemic product for research purposes.

Retrosynthetic Approach

The 2-amino-oxazoline core of this compound is readily formed from a β-amino alcohol precursor. The key disconnection is the C-N and C-O bonds within the heterocyclic ring, leading back to 2-amino-1-(4-chlorophenyl)ethanol and a cyanating agent like cyanogen bromide.

Synthetic Protocol

Reaction: Cyclization of 2-amino-1-(4-chlorophenyl)ethanol with cyanogen bromide.

Step 1: Precursor Synthesis. The starting material, 2-amino-1-(4-chlorophenyl)ethanol, can be synthesized from 2-bromo-1-(4-chlorophenyl)ethan-1-one via reduction of the ketone followed by amination, or from 4-chlorostyrene oxide by ring-opening with ammonia.

Step 2: Cyclization.

-

Dissolve 2-amino-1-(4-chlorophenyl)ethanol in a suitable polar aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an equimolar solution of cyanogen bromide (CNBr) in the same solvent. CAUTION: Cyanogen bromide is highly toxic and volatile; all manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield racemic this compound.

Pharmacological Characterization: In Vitro Methodologies

To validate the activity of a novel compound like this compound, a series of standardized in vitro assays are required. The following protocols describe the core methodologies for preparing neuronal tissue and assessing monoamine release and uptake inhibition.

Protocol: Synaptosome Preparation from Rodent Brain Tissue

Rationale: Synaptosomes are resealed nerve terminals isolated from brain tissue. They contain the necessary molecular machinery (transporters, vesicles, mitochondria) to study synaptic processes like neurotransmitter uptake and release in a controlled, ex vivo environment.[9] This protocol uses differential centrifugation to enrich for these structures.

Materials:

-

Rodent brain (e.g., rat striatum for DAT, hippocampus for SERT/NET)

-

Ice-cold 0.32 M Sucrose Buffer (containing 4 mM HEPES, pH 7.4)

-

Dounce tissue homogenizer

-

Refrigerated centrifuge with fixed-angle and swinging-bucket rotors

Procedure:

-

Humanely euthanize the animal according to approved institutional protocols and rapidly dissect the brain region of interest on a cold plate.

-

Weigh the tissue and place it in 10 volumes (w/v) of ice-cold Sucrose Buffer.

-

Homogenize the tissue with 10-12 gentle strokes in a glass-Teflon Dounce homogenizer at ~900 rpm. Avoid foaming.

-

Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4 °C to pellet nuclei and large debris (P1 fraction).

-

Carefully collect the supernatant (S1) and centrifuge it at 15,000 - 20,000 x g for 20 minutes at 4 °C. This will pellet the crude synaptosomal fraction (P2).[9]

-

Discard the supernatant (S2). Resuspend the P2 pellet in fresh, ice-cold Krebs-bicarbonate-HEPES (KBH) buffer for immediate use in release or uptake assays.[10]

-

Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay) to ensure consistent loading across experiments.

Protocol: In Vitro Neurotransmitter Release Assay (Superfusion Method)

Rationale: This dynamic assay measures the ability of a test compound to evoke the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes. The superfusion system allows for the continuous washing of the preparation and the collection of fractions over time, providing a high-resolution kinetic profile of release.[10]

Procedure:

-

Loading: Incubate the prepared synaptosomes (approx. 50-100 µg protein) with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for 5-15 minutes at 37 °C in KBH buffer. This allows the transporters to actively load the radiotracer into the nerve terminals.

-

Superfusion Setup: Transfer the loaded synaptosomes to a superfusion chamber containing a filter support. Begin superfusing the synaptosomes with pre-warmed (37 °C), aerated KBH buffer at a constant flow rate (e.g., 0.5-1.0 mL/min).

-

Basal Release: Collect baseline fractions (e.g., 2-5 minutes each) to establish a stable, low level of spontaneous efflux.

-

Stimulation: Switch the superfusion buffer to one containing known concentrations of this compound (or a positive control like amphetamine). Continue collecting fractions. A releasing agent will cause a sharp increase in the radioactivity detected in the collected fractions.

-

Washout: After a set period of drug exposure, switch back to the drug-free KBH buffer to observe the washout phase.

-

Quantification: At the end of the experiment, lyse the synaptosomes remaining on the filter to determine the total radioactivity. Measure the radioactivity in each collected fraction and the final lysate using liquid scintillation counting.

-

Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity present at the start of that collection period. Plot the fractional release rate versus time. Calculate the peak release induced by the drug and generate concentration-response curves to determine the EC₅₀ value.

Experimental Workflow Visualization

Toxicological Profile and Regulatory Context

The primary toxicological concern for this compound stems directly from the known adverse effects of its parent compound, aminorex.

The Aminorex Legacy: Pulmonary Hypertension

The use of aminorex in the 1960s was causally linked to an epidemic of primary pulmonary hypertension (PPH), a rare but often fatal condition characterized by high blood pressure in the pulmonary arteries.[3] The mechanism is believed to be related to serotonin. Aminorex, like fenfluramine, is a substrate for the serotonin transporter (SERT) and elevates extracellular serotonin levels.[11][12] This excess serotonin is thought to act as a mitogen for pulmonary artery smooth muscle cells, leading to vascular remodeling and obstruction.[2] Some evidence also points to potential off-target agonism at the 5-HT₂B receptor, which has been implicated in drug-induced cardiac valvulopathy and pulmonary hypertension.[2] Given its structural similarity and potent serotonergic activity, this compound carries a high-risk liability for inducing similar pulmonary and cardiovascular toxicity.

Regulatory Status

While this compound is not explicitly listed on the U.S. Drug Enforcement Administration (DEA) schedules, its parent compound, aminorex, and its well-known analog, 4-methylaminorex (4-MAR), are classified as Schedule I controlled substances.[13] Schedule I drugs are defined as having a high potential for abuse and no currently accepted medical use.[14]

Crucially, under the Federal Analogue Act (21 U.S.C. § 813), a substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II substance, and is intended for human consumption, can be treated as a controlled substance.[14] Given that this compound is structurally and pharmacologically analogous to aminorex, it would almost certainly be prosecuted as a Schedule I substance analogue in the United States.

Conclusion and Future Directions

This compound is a potent serotonin-norepinephrine-dopamine releasing agent with a clear mechanism of action at the monoamine transporters. Its well-defined pharmacology makes it a valuable tool compound for studying the neurobiology of triple-releasing agents. The methodologies outlined in this guide provide a robust framework for its in vitro characterization.

However, the significant risk of pulmonary hypertension, inherited from its parent compound aminorex, renders it unsuitable for therapeutic development. The primary value of this compound today lies in its use as a reference compound in pharmacological research and as a cautionary example in drug design, highlighting the critical need to screen for off-target activities and understand the historical toxicology of a chemical class. Future research on related compounds should prioritize rigorous assessment of cardiovascular and pulmonary safety, particularly focusing on interactions with the serotonin transporter and 5-HT₂B receptors.

References

- 1. Anorectic drugs and pulmonary hypertension from the bedside to the bench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pulmonary hypertension: therapeutic targets within the serotonin system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminorex and pulmonary hypertension. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aminorex analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Anorexigen-induced pulmonary hypertension and the serotonin (5-HT) hypothesis: lessons for the future in pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aminorex, fenfluramine, and chlorphentermine are serotonin transporter substrates. Implications for primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]

- 14. dea.gov [dea.gov]

Clominorex: A Comprehensive Technical Guide for the Scientific Professional

Introduction

Clominorex, with the Chemical Abstracts Service (CAS) number 3876-10-6 , is a synthetic stimulant belonging to the 2-amino-5-aryloxazoline class of compounds.[1] Developed in the 1950s by McNeil Laboratories, it was initially investigated as an anorectic agent for appetite suppression.[1] Structurally, this compound is a derivative of aminorex and is also related to pemoline. As a centrally acting sympathomimetic, its pharmacological profile has garnered interest within the research community, particularly in the fields of neuroscience and pharmacology. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 3876-10-6 | [1] |

| Molecular Formula | C₉H₉ClN₂O | [1] |

| IUPAC Name | (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine | [1] |

| Molar Mass | 196.63 g/mol | [1] |

| Chirality | Racemic mixture | [1] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis of this compound

The classical and most cited synthetic route to this compound and its analogs involves the cyclization of a 2-amino-1-arylethanol precursor with cyanogen bromide.[2]

Diagram 2: Synthetic Pathway of this compound

Caption: Overview of the classical synthesis of this compound.

Experimental Protocol: Synthesis of (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine (this compound)

This protocol is a representative procedure based on the synthesis of analogous 2-amino-5-aryl-2-oxazolines.

Materials:

-

2-Amino-1-(4-chlorophenyl)ethanol

-

Cyanogen bromide (Caution: Highly toxic)

-

Sodium bicarbonate

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2-amino-1-(4-chlorophenyl)ethanol (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Sodium bicarbonate (2 equivalents) is added to the solution to act as a base.

-

A solution of cyanogen bromide (1.1 equivalents) in methanol is added dropwise to the stirred mixture at room temperature. (Caution: This step should be performed in a well-ventilated fume hood as cyanogen bromide is highly toxic and volatile).

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Pharmacology and Mechanism of Action

This compound exerts its effects as a centrally acting sympathomimetic by modulating monoaminergic neurotransmission.[3] It functions as a releasing agent for serotonin, norepinephrine, and dopamine.[3]

Diagram 3: Mechanism of Action of this compound

Caption: Simplified signaling pathway for this compound's mechanism of action.

Analytical Methodology

The detection and quantification of this compound in biological matrices and pharmaceutical formulations are crucial for research, clinical, and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques due to their high sensitivity and selectivity.

Representative Analytical Protocol: LC-MS/MS for the Determination of Aminorex Analogs in Plasma

This protocol is adapted from methods developed for the analysis of related compounds and serves as a template for the determination of this compound.[4][5]

Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

-

Precondition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by water and then a buffer (e.g., phosphate buffer, pH 6).

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water and then a mild organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte with an appropriate solvent (e.g., methanol containing 2% formic acid).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Validation: The method should be fully validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Metabolism and Toxicology

The metabolism of this compound has not been extensively studied in humans. However, based on its structural similarity to aminorex, it is likely to undergo hydroxylation and other phase I metabolic reactions. A significant metabolite of aminorex in horses has been identified as hydroxyaminorex.[6]

The most significant toxicological concern associated with the aminorex class of compounds is the risk of developing pulmonary hypertension.[3][7] An epidemic of pulmonary hypertension in Europe in the 1960s was linked to the use of aminorex as an appetite suppressant.[7] While the exact mechanism is not fully elucidated, it is thought to involve the serotonergic system and inhibition of potassium channels in pulmonary vascular smooth muscle, leading to vasoconstriction.[7] Although not all individuals who took aminorex developed this condition, it highlights a serious potential adverse effect for this class of drugs.[3]

Conclusion

This compound is a pharmacologically active compound with a well-defined mechanism of action as a monoamine releasing agent. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and toxicological considerations. The association of its parent compound, aminorex, with pulmonary hypertension underscores the importance of thorough safety and toxicological evaluations for any new analogs in this class. The information presented herein serves as a valuable resource for researchers and scientists working with or investigating this compound and related compounds.

References

-

Maier, J., Mayer, F. P., Brandt, S. D., & Sitte, H. H. (2018). DARK Classics in Chemical Neuroscience: Aminorex Analogues. ACS Chemical Neuroscience, 9(10), 2484–2502. [Link]

-

Weir, E. K., Reeve, H. L., Huang, J. M., Dilley, R., Archer, S. L., & Peterson, D. A. (1995). Anorexic Agents Aminorex, Fenfluramine, and Dexfenfluramine Inhibit Potassium Current in Rat Pulmonary Vascular Smooth Muscle and Cause Pulmonary Vasoconstriction. Circulation, 92(10), 2817–2821. [Link]

-

Zheng, Y., Russell, B., Schmierer, D., & Laverty, R. (1997). The Effects of Aminorex and Related Compounds on Brain Monoamines and Metabolites in CBA Mice. Journal of Pharmacy and Pharmacology, 49(1), 89–96. [Link]

-

Maurer, H. H. (1997). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) in toxicological analysis. Studies on the detection of clobenzorex and its metabolites within a systematic toxicological analysis procedure by GC-MS and by immunoassay and studies on the detection of alpha- and beta-amanitin in urine by atmospheric pressure ionization electrospray LC-MS. Journal of Chromatography B: Biomedical Sciences and Applications, 689(1), 81–89. [Link]

-

Zheng, Y., Laverty, R., & Schmierer, D. (1997). The effects of aminorex and related compounds on brain monoamines and metabolites in CBA mice. Journal of Pharmacy and Pharmacology, 49(1), 89-96. [Link]

-

Gaine, S. P., & Rubin, L. J. (1998). Recreational use of aminorex and pulmonary hypertension. Chest, 114(4 Suppl), 302S. [Link]

-

Gaine, S. P., & Rubin, L. J. (1998). Recreational use of aminorex and pulmonary hypertension. Chest, 114(4), 302S. [Link]

-

Wikipedia. (2025, January 12). This compound. [Link]

-

Kay, I. M., & Heath, D. (1973). Aminorex and the pulmonary circulation. British Journal of Diseases of the Chest, 67, 175–186. [Link]

-

Soma, L. R., Uboh, C. E., Guan, F., McDonnell, S., & Pack, J. (2007). Pharmacokinetics and effects of aminorex in horses. American Journal of Veterinary Research, 68(5), 554–562. [Link]

-

Pifl, C., Kattinger, A., & Reither, H. (2014). Aminorex, a Metabolite of the Cocaine Adulterant Levamisole, Exerts Amphetamine Like Actions at Monoamine Transporters. Neurochemistry International, 73, 32–40. [Link]

-

Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2014). Determination of levamisole, aminorex, and pemoline in plasma by means of liquid chromatography-mass spectrometry and application to a pharmacokinetic study of levamisole. Drug Testing and Analysis, 6(10), 1049–1054. [Link]

-

Westphal, F., Graw, M., & Musshoff, F. (2023). Analysis of tetramisole metabolites – Is “Aminorex” found in forensic samples of cocaine users actually 4-phenyl-2-imidazolidinone? Drug Testing and Analysis, 15(5), 526–535. [Link]

-

Fabregat-Safont, D., Sancho, J. V., Hernández, F., & Ibáñez, M. (2021). The key role of mass spectrometry in comprehensive research on new psychoactive substances. Journal of Mass Spectrometry, 56(7), e4746. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. [Link]

-

Nielsen, K. K., & Brøsen, K. (1998). The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways. Journal of Pharmacology and Experimental Therapeutics, 284(2), 643–648. [Link]

-

Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2014). Determination of levamisole, aminorex, and pemoline in plasma by means of liquid chromatography-mass spectrometry and application to a pharmacokinetic study of levamisole. Drug Testing and Analysis, 6(10), 1049-1054. [Link]

-

Poos, G. I., Carson, J. R., Rosenau, J. D., Roszkowski, A. P., & Kelley, N. M. (1963). 2-Amino-5-aryl-2-oxazolines. Potent new anorectic agents. Journal of Medicinal Chemistry, 6(3), 266–272. [Link]

-

Chen, Y., & Lambert, T. H. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8963. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Aminorex analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of levamisole, aminorex, and pemoline in plasma by means of liquid chromatography-mass spectrometry and application to a pharmacokinetic study of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. ahajournals.org [ahajournals.org]

Clominorex: A Historical and Mechanistic Dissection of a Mid-Century Appetite Suppressant

Abstract

This technical guide provides an in-depth examination of the historical and scientific context of Clominorex, a centrally acting sympathomimetic developed as an appetite suppressant in the 1950s. As a structural analogue of Aminorex, the history of this compound is inextricably linked to the successes and catastrophic failures of the first generation of synthetic anorectic agents. This document details the chemical synthesis, mechanism of action, and the pivotal safety concerns—primarily the epidemic of primary pulmonary hypertension (PPH)—that defined this class of compounds. Methodologies from the era for chemical synthesis and preclinical evaluation are described to provide a comprehensive view for researchers and drug development professionals. The narrative serves as a critical case study in pharmacovigilance and the enduring challenge of balancing efficacy and safety in the development of anti-obesity therapeutics.

Introduction: The Quest for Pharmacological Control of Obesity in the Mid-20th Century

The mid-20th century marked a period of fervent activity in pharmaceutical development, driven by advances in synthetic chemistry and a growing understanding of neuropharmacology. Against this backdrop, obesity began to be recognized not merely as a failure of willpower but as a complex medical condition warranting therapeutic intervention. The discovery that amphetamine suppressed appetite energized the search for related compounds that could offer a pharmacological solution to weight management.[1][2] This era saw the approval of several amphetamine-like drugs for obesity in the 1940s and 1950s.[3] It was within this scientific and cultural milieu that McNeil Laboratories developed this compound in the 1950s, a novel compound belonging to the 2-amino-5-aryloxazoline class, designed to curb appetite through central nervous system stimulation.[4][5]

Chemical and Structural Elucidation of this compound

This compound, chemically designated as (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a close structural analogue of Aminorex, differing only by the presence of a chlorine atom on the phenyl ring.[6][7] This seemingly minor halogen substitution was a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine | [4] |

| Molecular Formula | C₉H₉ClN₂O | [6] |

| Molar Mass | 196.63 g/mol | [6] |

| Chirality | Racemic mixture | [6] |

| CAS Number | 3876-10-6 | [4] |

Experimental Protocol: Synthesis of the 2-Amino-5-Aryloxazoline Core